molecular formula C17H20N2O3S B5852887 N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5852887
M. Wt: 332.4 g/mol
InChI Key: HMDMAUQYTCOIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising activity against various types of cancer and has been studied extensively in vitro and in vivo.

Mechanism of Action

The mechanism of action of N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 is not yet fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 has also been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been found to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for research on N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1. One potential area of study is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 and to identify its molecular targets. Finally, future research may focus on the development of more potent analogs of N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 with improved solubility and bioavailability.

Synthesis Methods

The synthesis of N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 involves a multi-step process that begins with the reaction of 4-isopropylbenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with phenylsulfonyl chloride to form N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1.

Scientific Research Applications

N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been the subject of numerous scientific studies due to its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, in vivo studies have demonstrated that N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide 1 can inhibit tumor growth in mouse xenograft models.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13(2)14-8-10-15(11-9-14)19(12-17(18)20)23(21,22)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDMAUQYTCOIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

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